JH-XI-10-02 was derived from an earlier compound, JH-VIII-49, through modifications aimed at enhancing its potency and selectivity for cyclin-dependent kinase 8. It falls under the category of small molecule inhibitors, specifically designed as a proteolysis-targeting chimera that recruits the cereblon E3 ubiquitin ligase to facilitate the degradation of its target protein .
The synthesis of JH-XI-10-02 involves several key steps that build upon the structure of its precursor, JH-VIII-49. The process generally includes:
The molecular structure of JH-XI-10-02 features a steroidal core with specific modifications that enhance its binding affinity for cyclin-dependent kinase 8. Key structural elements include:
Data regarding its molecular weight, solubility, and stability are critical for understanding its pharmacokinetic properties but were not detailed in the search results.
JH-XI-10-02 primarily functions through a mechanism involving:
The mechanism by which JH-XI-10-02 exerts its effects involves:
While specific physical properties such as melting point or boiling point were not provided in the search results, typical analyses would include:
Chemical properties would typically encompass reactivity profiles relevant to its synthesis and potential interactions with biological targets.
JH-XI-10-02 has significant potential applications in cancer research and therapy due to its ability to degrade cyclin-dependent kinase 8, which is often overexpressed in various malignancies. Its development represents a novel approach to targeting oncogenic drivers through selective degradation rather than inhibition, providing a promising strategy for overcoming drug resistance in cancer treatment .
JH-XI-10-02 exemplifies a rationally designed Proteolysis-Targeting Chimera (PROTAC) engineered for selective Cyclin-Dependent Kinase 8 (CDK8) degradation. Its architecture comprises three critical elements: a Cereblon (CRBN)-binding ligand, a CDK8-targeting warhead, and a polyethylene glycol (PEG)-based linker. This configuration enables the molecule to hijack the ubiquitin-proteasome system, facilitating target-specific ubiquitination and proteasomal degradation [1] [4].
The E3 ligase-recruiting moiety of JH-XI-10-02 incorporates pomalidomide, a derivative of immunomodulatory imide drugs (IMiDs). Pomalidomide binds CRBN with high specificity, exploiting the CRL4^CRBN E3 ubiquitin ligase complex. Structurally, pomalidomide’s phthalimide ring engages CRBN’s tri-tryptophan pocket (Trp380, Trp386, Trp400) via hydrophobic stacking and hydrogen bonding. This interaction is critical for inducing conformational changes in CRBN, priming it for neo-substrate recruitment [1] [7].
Table 1: Key Interactions of Pomalidomide with CRBN
| Pomalidomide Region | CRBN Residue | Interaction Type |
|---|---|---|
| Phthalimide Carbonyl | Trp380 | Hydrogen Bond |
| Glutarimide NH | His378 | Hydrogen Bond |
| Piperidine-2,6-dione Ring | Trp386/Trp400 | Hydrophobic Stacking |
The integration of pomalidomide ensures efficient recruitment of the CRBN E3 ligase machinery. Cellular validation studies confirm JH-XI-10-02’s dependency on CRBN: degradation is abolished in CRBN-knockout Molt4 cells, even at concentrations up to 5 μM, while wild-type cells exhibit dose-dependent CDK8 degradation [1] [4].
The target-binding moiety originates from JH-VIII-49, a steroidal CDK8 inhibitor with nanomolar affinity. This scaffold features a tetracyclic steroidal core modified with an isoquinoline group at the C17 position, enabling potent occupancy of CDK8’s ATP-binding pocket. Key interactions include:
JH-VIII-49’s high binding affinity (IC₅₀ < 10 nM for CDK8) provides the foundation for selective degradation. Unlike reversible inhibitors, this warhead serves as a "handle" for PROTAC-mediated ubiquitination, independent of catalytic inhibition [4] [5].
Table 2: Functional Groups in JH-VIII-49 Scaffold and Their Roles
| Functional Group | Role in CDK8 Binding |
|---|---|
| Steroidal C3 Carbonyl | H-Bond with Hinge Region (Glu66) |
| Isoquinoline Ring | Hydrophobic Pocket Occupancy |
| C17 Hydroxyl | Solvent Exposure & Linker Attachment |
JH-XI-10-02 employs a tetraethylene glycol (PEG4) linker bridging pomalidomide and JH-VIII-49. PEG linkers confer critical advantages:
Biophysical studies of analogous PROTACs reveal that PEG linkers facilitate "folding" of the molecule within the ternary complex. In the case of JH-XI-10-02, the PEG4 linker allows intramolecular contacts between the linker’s ether oxygens and residues in both proteins (e.g., His437 in CDK8), stabilizing the CRBN:PROTAC:CDK8 complex [3] [7].
Linker length directly governs degradation potency and isoform selectivity:
Table 3: Degradation Efficiency vs. Linker Length in PROTAC Design
| Linker Length (Atoms) | CDK8 Degradation (DC₅₀) | Selectivity (CDK8 vs. CDK19) |
|---|---|---|
| 12 (PEG3) | >1 μM | Moderate |
| 16 (PEG4) | 159 nM | High |
| 20 (PEG5) | 320 nM | Moderate |
Cellular validation confirms PEG4’s superiority:
Ternary Complex Mechanism: The linker enables de novo PPIs between CRBN and CDK8, including:
This cooperative stabilization enhances ubiquitin transfer efficiency, underscoring the critical role of linker-optimized ternary complex formation [3] [6] [7].
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